Erythravine
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Overview
Description
Erythravine is a natural product found in Erythrina cochleata, Erythrina verna, and other organisms with data available.
Scientific Research Applications
Anticonvulsant and Anxiolytic Properties
Erythravine, an erythrinian alkaloid, has been identified for its anticonvulsant and anxiolytic properties. Studies reveal that this compound does not modulate major sodium and potassium channel isoforms but significantly inhibits α4β2, α4β4, and α7 isoforms of nicotinic acetylcholine receptors. This action contributes to its anxiolytic and anticonvulsant effects (Gelfuso et al., 2020). Another study isolating erythrinian alkaloids from Erythrina mulungu, including this compound, demonstrates similar anxiolytic effects in animal models (Flausino et al., 2007).
Neuroprotective Effects
This compound also exhibits neuroprotective effects. It has been found to improve learning and memory in the pilocarpine model of epilepsy, potentially through its anticonvulsant action and neuroprotective properties in regions like the hippocampus (Gelfuso et al., 2019).
Influence on Nicotinic Acetylcholine Receptors
Research also indicates that this compound and related alkaloids from Erythrina mulungu inhibit neuronal nicotinic acetylcholine receptor currents in mammalian cells. This inhibition, especially of the α4β2 receptor subtype, suggests a mechanism through which these alkaloids exert their behavioral effects (Setti-Perdigão et al., 2013).
Anticonvulsant Profile
Further studies on the anticonvulsant profile of this compound isolated from Erythrina mulungu show its efficacy against seizures induced by various chemoconvulsants in rats. This research supports its potential use in the management of epileptic seizures (Faggion et al., 2011).
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-16-9-12-5-7-19-8-6-13-3-4-14(20)11-18(13,19)15(12)10-17(16)22-2/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1 |
InChI Key |
JEBFJSHKHYDVNP-KSSFIOAISA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)CCN3[C@]24C[C@H](C=CC4=CC3)O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C24CC(C=CC4=CC3)O)OC |
Synonyms |
(+)-erythravine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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